
N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidinyl ring, a phenyl group, and a pyridine carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology: The compound is used in biochemical assays to study its effects on cellular processes and pathways.
Wirkmechanismus
Target of Action
The primary target of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide is Cereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs known as Immunomodulatory Imide Drugs (IMiDs) . These drugs adjust immune responses and contain an imide group .
Mode of Action
N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide, like other IMiDs, modulates the activity of CRBN . The compound interacts with CRBN, leading to changes in the protein’s function . This interaction can influence various cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
The compound affects the protein degradation pathway . It works by recognizing E3 ubiquitin ligase and the target protein, leading to the polyubiquitination of the target protein . The proteasome then recognizes and degrades the target protein .
Pharmacokinetics
The compound’sAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The result of the compound’s action is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the specific role of the degraded protein . For instance, if the target protein is involved in disease pathogenesis, its degradation could potentially alleviate disease symptoms .
Action Environment
The action of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH
Biochemische Analyse
Biochemical Properties
It is known that this compound can act as a modulator of cereblon (CRBN) activity . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the CRBN pathway .
Cellular Effects
Given its role as a modulator of CRBN activity, it is likely that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to modulate the activity of CRBN, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinyl Ring: The piperidinyl ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the piperidinyl intermediate in the presence of a Lewis acid catalyst.
Formation of the Pyridine Carboxamide Moiety: The final step involves the coupling of the piperidinyl-phenyl intermediate with a pyridine carboxylic acid derivative under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, triethylamine.
Major Products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pomalidomide: A compound with a similar piperidinyl ring structure, known for its immunomodulatory and anti-cancer properties.
Thalidomide: Another related compound with a similar core structure, historically used as a sedative and now repurposed for treating certain cancers and inflammatory conditions.
Uniqueness
N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-10-9-14(17(23)20-15)19-16(22)13-8-4-7-12(18-13)11-5-2-1-3-6-11/h1-8,14H,9-10H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWKGOHQVVGAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
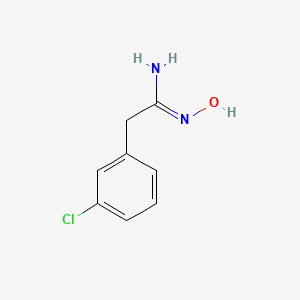
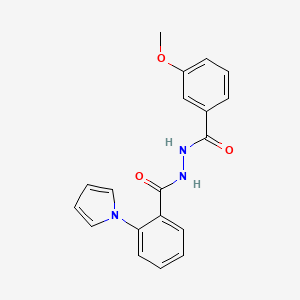
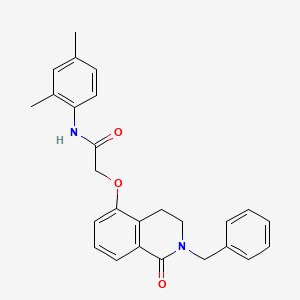

![(Z)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2478986.png)
![N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B2478987.png)
![{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2478989.png)
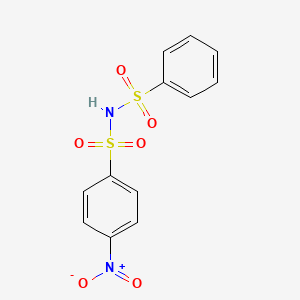
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-fluorobenzamide](/img/structure/B2478991.png)
![Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2478992.png)
![(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE](/img/structure/B2478994.png)
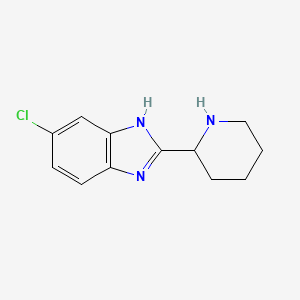
![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2478998.png)
![2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide](/img/structure/B2478999.png)
